N'-(4-硝基亚苄基)-1-萘酰肼

描述

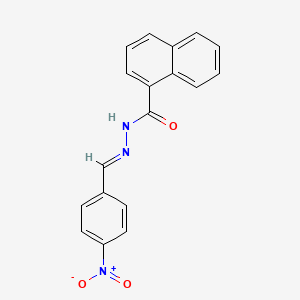

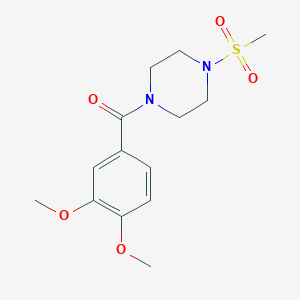

N'-(4-nitrobenzylidene)-1-naphthohydrazide is a compound of interest due to its structural characteristics and potential applications in various fields, including pharmacology and materials science. This compound belongs to the class of hydrazone derivatives, known for their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of N'-(4-nitrobenzylidene)-1-naphthohydrazide involves the condensation reaction of 4-nitrobenzaldehyde with naphthylhydrazine derivatives. This process is characterized by the formation of a Schiff base linkage, a critical step that influences the compound's structural and functional properties. The synthesis pathway is typically monitored using techniques like IR, UV-Vis, and NMR spectroscopy to ensure the formation of the desired product (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of N'-(4-nitrobenzylidene)-1-naphthohydrazide has been elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions. The structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity (Sheng et al., 2015).

Chemical Reactions and Properties

This compound exhibits strong urease inhibitory activities, highlighting its potential as a bioactive molecule. The inhibitory effect is quantified by IC50 values, indicating its efficacy in urease inhibition assays. Such properties are crucial for the development of therapeutic agents targeting urease-related pathologies (Sheng et al., 2015).

科学研究应用

IκB激酶-β抑制剂

N'-(4-硝基亚苄基)-1-萘酰肼已被研究其作为IκB激酶-β (IKK-β)抑制剂的潜力。阿维拉等人(2011 年)在《欧洲药理化学杂志》中的一项研究重点关注了该化合物作为 IKK-β 抑制剂的设计和药理特性。他们发现它对 IKK-α 和 CHK2 表现出选择性,并展示了体内抗炎作用。这表明在抗炎候选药物的开发中具有潜在应用 (Avila et al., 2011).

脂肪酶抑制和抗菌活性

阿梅雷赫等人(2020 年)在《巴勒斯坦技术大学研究杂志》中的一项研究合成了 N'-(4-硝基亚苄基)-1-萘酰肼的衍生物,该衍生物表现出显着的脂肪酶抑制和对几种细菌类型的抗菌活性。这突出了其在专注于酶抑制和抗菌治疗的药物应用中的潜力 (Amereih et al., 2020).

汞离子检测传感器

侯赛因等人(2017 年)在《ACS Omega》中的一项研究利用 N'-(4-硝基亚苄基)-1-萘酰肼的衍生物开发了一种灵敏且选择性的汞离子 (Hg2+) 传感器。该传感器显示出高灵敏度、可重复性和稳定性,表明其在环境监测和重金属检测中的实用性 (Hussain et al., 2017).

抗菌剂

N'-(4-硝基亚苄基)-1-萘酰肼衍生物的另一个应用是在抗菌剂领域。易卜拉欣等人(2011 年)在《化学杂志》中的一项研究表明,源自该化合物的席夫碱对人类病原菌(如大肠杆菌和金黄色葡萄球菌)表现出抗菌活性。抗菌活性根据化合物的分子结构而异 (Ibrahim et al., 2011).

作用机制

未来方向

属性

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-18(17-7-3-5-14-4-1-2-6-16(14)17)20-19-12-13-8-10-15(11-9-13)21(23)24/h1-12H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLECXTABJPKQOK-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)